(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,5-bis(trifluoromethyl)benzoate
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Overview
Description
This compound contains several interesting functional groups. The 6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl
part of the molecule is a derivative of triazine, which is a heterocyclic compound containing three nitrogen atoms. Triazines and their derivatives have been widely studied for their biological activities . The 3,5-bis(trifluoromethyl)benzoate
part of the molecule is a derivative of benzoic acid, which is a common motif in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, a benzoate group, and several methyl and trifluoromethyl groups. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazine ring, the benzoate group, and the trifluoromethyl groups. For example, the triazine ring might undergo reactions with nucleophiles, while the benzoate group could participate in ester hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups might increase the compound’s lipophilicity, which could influence its solubility and distribution in biological systems .Scientific Research Applications
Triazine Derivatives in Scientific Research
Triazine derivatives have been extensively studied for their diverse applications in scientific research. For example, triazine compounds have been synthesized and characterized for their potential in metallochromic properties, indicating their use in sensory applications for metal cations. Such compounds demonstrate significant shifts in emission when exposed to specific metal ions, suggesting their applicability in detecting and quantifying metal ions in various environments (Hauck et al., 2007).
Furthermore, triazine-based ligands have been utilized in constructing coordination polymers with interesting structural characteristics and potentially useful properties for material science and catalysis. These studies highlight the versatility of triazine derivatives in forming complex structures with metals, which could be harnessed for various applications, including catalysis, separation processes, and the development of new materials (Yang et al., 2013).
In another vein of research, triazine derivatives have been explored for their potential in drug delivery systems. The encapsulation of lipophilic compounds within water-soluble cages demonstrates the capability of triazine-based structures to enhance the solubility and delivery of hydrophobic drugs, highlighting the pharmaceutical applications of these compounds (Mattsson et al., 2010).
Future Directions
properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-bis(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N3O3S/c1-7-11(25)24(13(28-2)23-22-7)6-27-12(26)8-3-9(14(16,17)18)5-10(4-8)15(19,20)21/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNIYEKIZVAIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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